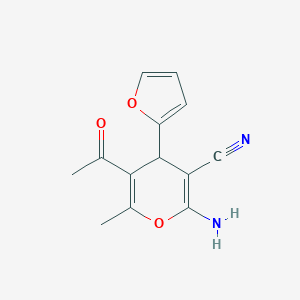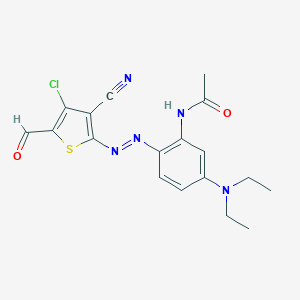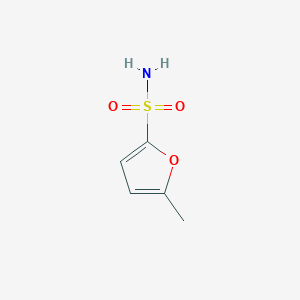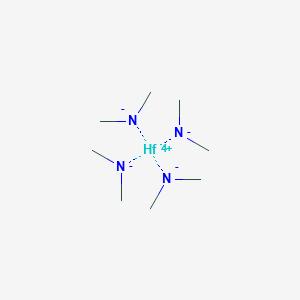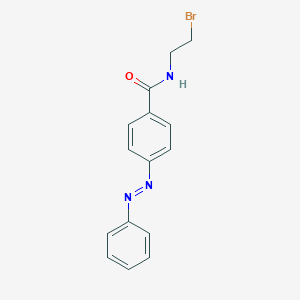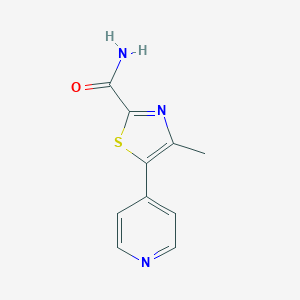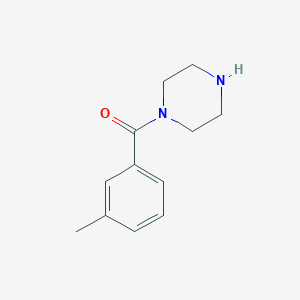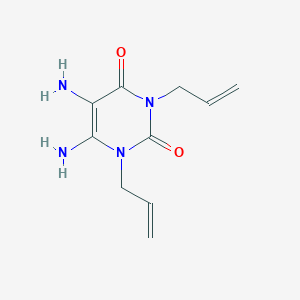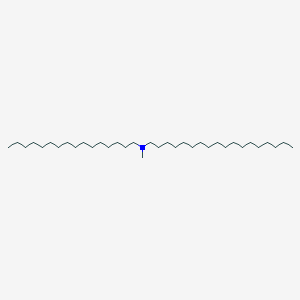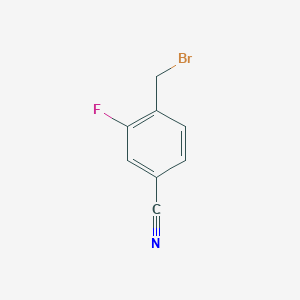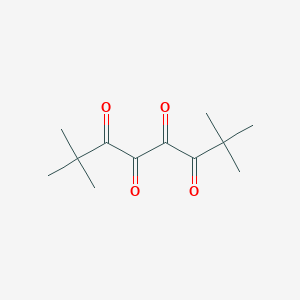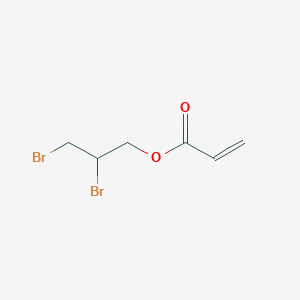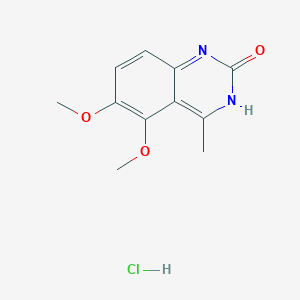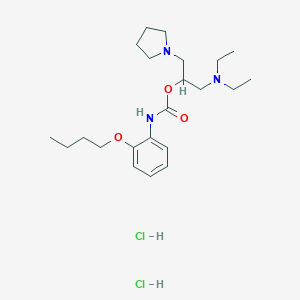
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is a chemical compound that belongs to the family of phenothiazine compounds. This compound has gained significant attention in scientific research due to its diverse biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is not fully understood. However, it is believed to exert its effects by blocking the dopamine receptors in the brain. This results in a decrease in the activity of the dopaminergic pathways, which are responsible for the symptoms of psychosis.
Biochemical And Physiological Effects
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been found to have antioxidant and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Future Directions
There are a number of future directions for research on Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-. One potential area of research is the development of new therapeutic applications for this compound. It may also be useful to study the mechanism of action of this compound in more detail, in order to gain a better understanding of its effects on the brain. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- can be synthesized by the reaction of 4-propyl-1-piperazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone. This reaction takes place in the presence of a palladium catalyst and a base.
Scientific Research Applications
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. It has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and anxiety disorders.
properties
CAS RN |
103908-05-0 |
|---|---|
Product Name |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Molecular Formula |
C22H29N3S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
10-[2-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-3-12-23-13-15-24(16-14-23)18(2)17-25-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)25/h4-11,18H,3,12-17H2,1-2H3 |
InChI Key |
UISWXTHNOGRXPK-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
synonyms |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



